molecular formula C10H15N3 B8111655 4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine

Cat. No.: B8111655
M. Wt: 177.25 g/mol
InChI Key: VYEMGDHWLFWKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is a heterocyclic compound that belongs to the class of bicyclic systems. This compound features a fused ring structure consisting of a pyrimidine ring and an azepine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a pyrimidine derivative with an appropriate azepine precursor in the presence of a catalyst. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target. For example, in antimicrobial studies, the compound may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine is unique due to its specific ring structure and the presence of an ethyl group at the 4-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-ethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-9-8-3-5-11-6-4-10(8)13-7-12-9/h7,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEMGDHWLFWKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=NC2=C1CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.